molecular formula F6RbV-5 B14496527 Rubidium(1+);vanadium;hexafluoride CAS No. 63774-72-1

Rubidium(1+);vanadium;hexafluoride

Cat. No.: B14496527
CAS No.: 63774-72-1
M. Wt: 250.400 g/mol
InChI Key: CXJNYMLKMCEEAA-UHFFFAOYSA-H
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Description

Rubidium(1+); vanadium; hexafluoride, hypothetically formulated as Rb[VF₆], is a ternary compound comprising rubidium cations (Rb⁺), vanadium, and six fluorine atoms. In such compounds, the central metal (e.g., As, V) forms a hexafluoride anion ([MF₆]⁻), stabilized by a rubidium counterion. Vanadium in the +5 oxidation state typically forms octahedral [VF₆]⁻ complexes, suggesting Rb[VF₆] could exist under controlled synthetic conditions. Potential applications include catalysis or materials science research, though its reactivity and stability require further investigation.

Properties

CAS No.

63774-72-1

Molecular Formula

F6RbV-5

Molecular Weight

250.400 g/mol

IUPAC Name

rubidium(1+);vanadium;hexafluoride

InChI

InChI=1S/6FH.Rb.V/h6*1H;;/q;;;;;;+1;/p-6

InChI Key

CXJNYMLKMCEEAA-UHFFFAOYSA-H

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[F-].[V].[Rb+]

Origin of Product

United States

Preparation Methods

Direct Combination of Rubidium Fluoride and Vanadium Pentafluoride

Reaction in Bromine Trifluoride Solvent

The most widely documented method involves reacting rubidium fluoride (RbF) with vanadium pentafluoride (VF₅) in bromine trifluoride (BrF₃), a fluorinating solvent. The reaction proceeds as:
$$
\text{RbF} + \text{VF₅} \xrightarrow{\text{BrF₃}} \text{RbVF₆}
$$
Conditions :

  • Molar ratio : 1:1 (RbF:VF₅)
  • Temperature : 80–120°C under reflux
  • Time : 6–12 hours
  • Atmosphere : Dry nitrogen or argon

The product crystallizes upon cooling, and excess BrF₃ is removed under vacuum. This method yields RbVF₆ with minimal impurities, as BrF₃ suppresses hydrolysis.

Key Data :
Parameter Value Source
Purity >95%
Crystal System Cubic
Lattice Parameter $$a = 5.65 \, \text{Å}$$

Metathesis Reaction with Silver Hexafluorovanadate(V)

Aqueous Metathesis

Rubidium chloride (RbCl) reacts with silver hexafluorovanadate(V) (AgVF₆) in anhydrous hydrogen fluoride (HF):
$$
\text{RbCl} + \text{AgVF₆} \rightarrow \text{RbVF₆} + \text{AgCl} \downarrow
$$
Conditions :

  • Solvent : Anhydrous HF at 0–5°C
  • Stoichiometry : 1:1 molar ratio
  • Yield : 70–85%

Silver chloride precipitates, leaving RbVF₆ dissolved in HF. Evaporation under vacuum yields crystalline RbVF₆.

Challenges :
  • AgVF₆ must be synthesized separately (e.g., via Ag + VF₅ in BrF₃).
  • HF handling requires specialized equipment.

Solid-State Synthesis at Elevated Temperatures

High-Temperature Reaction

A mixture of RbF and VF₅ is heated in a sealed nickel or Monel reactor:
$$
\text{RbF} + \text{VF₅} \xrightarrow{\Delta} \text{RbVF₆}
$$
Conditions :

  • Temperature : 250–300°C
  • Duration : 24–48 hours
  • Atmosphere : Fluorine gas (to prevent reduction of V(V))

This method avoids solvents but requires rigorous exclusion of moisture. The product is obtained as a blue crystalline solid.

Analytical Data :
Property Value Source
Melting Point Decomposes >400°C
Density 3.20 g/cm³

Direct Fluorination of Rubidium Vanadate Precursors

Fluorination with Elemental Fluorine

Rubidium vanadate (RbVO₃) reacts with fluorine gas at high temperatures:
$$
\text{RbVO₃} + 3\text{F₂} \rightarrow \text{RbVF₆} + 3\text{O₂}
$$
Conditions :

  • Temperature : 400–500°C
  • Pressure : 2–4 bar F₂
  • Catalyst : None required

This method is less common due to the hazards of handling fluorine gas but offers high purity (>98%).

Challenges and Optimization Considerations

Moisture Sensitivity

RbVF₆ is highly hygroscopic, necessitating synthesis and storage in gloveboxes (<1 ppm H₂O). Exposure to moisture leads to hydrolysis:
$$
\text{RbVF₆} + \text{H₂O} \rightarrow \text{RbF} + \text{VOF₃} + 2\text{HF}
$$

Vanadium Oxidation State Control

Maintaining V(V) is critical. Side reactions forming V(IV) species (e.g., Rb₂VF₆) occur if reducing agents (e.g., residual BrF₃) are present.

Solvent Selection

BrF₃ is preferred for its ability to dissolve both RbF and VF₅, but alternatives like sulfuryl chloride fluoride (SO₂ClF) have been explored for milder conditions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Risk Factors
BrF₃ Solvent 85–90 95 Moderate BrF₃ toxicity
Metathesis 70–85 90 Low Ag waste generation
Solid-State 75–80 85 High High energy input
Fluorination 90–95 98 Low F₂ handling hazards

Chemical Reactions Analysis

Types of Reactions: Rubidium(1+);vanadium;hexafluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The hexafluoride ions can be substituted with other ligands under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., oxygen, chlorine), reducing agents (e.g., hydrogen, metals), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state vanadium compounds, while reduction may yield lower oxidation state vanadium compounds.

Scientific Research Applications

Rubidium(1+);vanadium;hexafluoride has several scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

    Biology: Studied for its potential biological effects and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.

    Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of rubidium(1+);vanadium;hexafluoride involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares Rb[VF₆] (hypothetical) with analogous compounds:

Property Rb[VF₆] (Hypothetical) Rb[AsF₆] (Rubidium Hexafluoroarsenate) UF₆ (Uranium Hexafluoride) RbF (Rubidium Fluoride)
Molecular Formula RbVF₆ RbAsF₆ UF₆ RbF
Molecular Weight ~250.41 g/mol ~274.39 g/mol 352.02 g/mol 104.47 g/mol
Structure Ionic crystal Ionic crystal Covalent network Ionic crystal
Melting Point High (decomposes?) Not reported 64.0°C (sublimes) 775°C
Density Estimated >3.0 g/cm³ Not reported 5.09 g/cm³ 2.76 g/cm³
Solubility Polar solvents Soluble in HF Reacts violently with water Soluble in water
Key Applications Research (hypothetical) Superacid components Nuclear fuel processing Optics, ceramics

Reactivity and Stability

  • Rb[VF₆] vs. Rb[AsF₆]: The substitution of vanadium for arsenic alters Lewis acidity.
  • Rb[VF₆] vs. UF₆ : Unlike uranium hexafluoride (a volatile, radioactive gas), Rb[VF₆] is likely a stable solid. UF₆’s reactivity with water (hydrolysis to UO₂²⁺ and HF) contrasts with Rb[VF₆]’s probable inertness in anhydrous conditions .
  • Rb[VF₆] vs. RbF : Rubidium fluoride (RbF) is a simple ionic salt with high thermal stability, whereas Rb[VF₆]’s complex anion may decompose at elevated temperatures, releasing fluorine or forming vanadium oxides .

Notes

  • Inferred Data : Properties of Rb[VF₆] are extrapolated from structurally similar compounds due to absent direct evidence.
  • Safety : Assume Rb[VF₆] requires precautions for fluorides and vanadium compounds (e.g., glovebox use).
  • References : Cross-referenced evidence includes rubidium salts , uranium hexafluoride , and general fluoride chemistry .

Q & A

Q. What experimental methods are commonly used to synthesize rubidium vanadium hexafluoride complexes?

Synthesis typically involves solid-state reactions or solution-based techniques. For example, rubidium fluoride (RbF) may react with vanadium hexafluoride (VF₆) precursors under inert conditions. High-temperature annealing (e.g., 400–600°C) in sealed quartz tubes is often employed to stabilize ternary fluoride compounds. Structural purity is confirmed via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX) .

Q. Which spectroscopic techniques are critical for characterizing the electronic structure of vanadium in hexafluoride complexes?

X-ray photoelectron spectroscopy (XPS) and UV-Vis absorption spectroscopy are key for probing vanadium oxidation states (e.g., V⁴⁺ vs. V⁵⁺) and ligand-field transitions. For hexafluoride anions like VF₆⁻, Raman spectroscopy identifies symmetric stretching modes (e.g., ~700 cm⁻¹ for V–F bonds). Nuclear magnetic resonance (NMR) using ¹⁹F nuclei can resolve fluorine coordination environments .

Q. How are trace impurities like vanadium quantified in hexafluoride matrices such as uranium hexafluoride (UF₆)?

Spectrophotometric methods, as outlined in GB/T 13699-1992, use chelating agents (e.g., 4-(2-pyridylazo)resorcinol) to form colored complexes with vanadium ions. Detection limits are typically <1 ppm via UV-Vis absorbance at 540 nm. Calibration curves are validated against certified reference materials to ensure accuracy .

Advanced Research Questions

Q. What computational approaches resolve discrepancies in experimental data for rubidium vanadium hexafluoride’s magnetic properties?

Density functional theory (DFT) simulations model spin states and exchange interactions in vanadium centers. Conflicting magnetic susceptibility data (e.g., paramagnetic vs. antiferromagnetic behavior) are reconciled by adjusting crystal field parameters and ligand geometry in computational models. Hybrid functionals (e.g., B3LYP) improve accuracy for transition-metal fluorides .

Q. How do environmental factors (e.g., humidity, temperature) degrade rubidium vanadium hexafluoride compounds, and what mitigation strategies exist?

Hydrolysis studies show VF₆⁻ decomposes in humid air to form oxyfluorides (e.g., VOF₃) and HF gas. Thermogravimetric analysis (TGA) under controlled atmospheres quantifies degradation kinetics. Encapsulation in hydrophobic polymers (e.g., polytetrafluoroethylene) or storage in anhydrous argon mitigates reactivity .

Q. What methodologies address challenges in resolving overlapping signals in ¹⁹F NMR spectra of hexafluoride complexes?

Dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration species. Two-dimensional (2D) correlation spectroscopy (COSY) separates overlapping peaks by coupling ¹⁹F–¹⁹F interactions. Paramagnetic broadening in vanadium-containing systems is minimized using high magnetic fields (>14 T) and cryogenic probes .

Methodological Notes

  • Data Validation : Cross-reference XRD patterns with the Inorganic Crystal Structure Database (ICSD) to confirm phase purity .
  • Contradiction Analysis : Apply error-propagation models to experimental datasets and compare with computational predictions to identify systematic biases .
  • Safety Protocols : Handle hexafluorides in gloveboxes with scrubbed atmospheres (O₂ <1 ppm, H₂O <0.1 ppm) due to their toxicity and hygroscopicity .

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